molecular formula C5H10BrNO2 B15292372 Methyl(R)-2-amino-4-bromobutyrate

Methyl(R)-2-amino-4-bromobutyrate

Cat. No.: B15292372
M. Wt: 196.04 g/mol
InChI Key: HKPGHQPOZUTBJI-SCSAIBSYSA-N
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Description

Methyl(R)-2-amino-4-bromobutyrate is a chiral methyl ester derivative of 2-amino-4-bromobutyric acid. Its structure features a bromine atom at the fourth carbon and an amino group at the second carbon of the butyrate backbone, esterified with a methyl group. The bromine atom enhances electrophilic reactivity, while the amino group introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

Properties

Molecular Formula

C5H10BrNO2

Molecular Weight

196.04 g/mol

IUPAC Name

methyl (2R)-2-amino-4-bromobutanoate

InChI

InChI=1S/C5H10BrNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3/t4-/m1/s1

InChI Key

HKPGHQPOZUTBJI-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCBr)N

Canonical SMILES

COC(=O)C(CCBr)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-4-bromobutyrate typically involves the bromination of a suitable precursor, followed by esterification and amination reactions. One common synthetic route is as follows:

    Bromination: The starting material, such as butyric acid, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 4-bromobutyric acid.

    Esterification: The 4-bromobutyric acid is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form Methyl 4-bromobutyrate.

    Amination: Finally, the Methyl 4-bromobutyrate undergoes an amination reaction with ammonia (NH3) or an amine source to introduce the amino group, resulting in Methyl®-2-amino-4-bromobutyrate.

Industrial Production Methods

Industrial production of Methyl®-2-amino-4-bromobutyrate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-4-bromobutyrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding Methyl®-2-amino-4-butyrate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or thiol (SH-), to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of Methyl®-2-amino-4-butyrate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl®-2-amino-4-bromobutyrate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl®-2-amino-4-bromobutyrate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Aminobutyrate Derivatives

  • Methyl(S)-2-amino-4-chlorobutyrate: Replacing bromine with chlorine reduces molecular weight (MW: ~183.6 vs. ~228.1 for the bromo analog) and polarizability. Chlorine’s lower electronegativity decreases susceptibility to nucleophilic substitution compared to bromine, impacting reactivity in cross-coupling reactions.
  • Methyl(R)-2-amino-4-iodobutyrate: Iodine’s larger atomic radius increases steric hindrance and enhances leaving-group ability in substitution reactions. However, iodinated analogs are less stable under light or heat due to weaker C–I bonds .

Halogenated Methyl Esters

  • ~0.5 for the amino-bromo derivative) and eliminates basicity. This makes it less suitable for pH-dependent drug delivery systems.
  • Methyl(R)-2-fluoro-4-bromobutyrate: Fluorine’s electron-withdrawing effect increases acidity of adjacent protons, altering catalytic behavior in asymmetric synthesis. However, fluorine’s small size minimizes steric effects compared to amino groups .

Aromatic Brominated Esters (e.g., Methyl(R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate)

  • Structural Differences : The benzoate backbone introduces aromaticity, enhancing UV absorption and stability under oxidative conditions. The pyridinyl-bromo moiety enables π-π stacking in crystal structures, unlike the aliphatic bromo-butyrate chain.
  • Reactivity : The electron-deficient pyridine ring directs bromine substitution differently, favoring electrophilic aromatic substitution over aliphatic SN2 mechanisms .

Data Tables: Key Properties and Comparisons

Table 1. Physicochemical Properties of Selected Methyl Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (mg/mL) logP
Methyl(R)-2-amino-4-bromobutyrate 228.1 245–250 (est.) ~50 (pH 7) 0.5
Methyl 4-bromobutyrate 196.0 215–220 ~10 1.8
Methyl(S)-2-amino-4-chlorobutyrate 183.6 230–235 ~45 0.7
Methyl salicylate (reference) 152.1 222 0.6 2.4

Table 2. Reactivity Trends in Substitution Reactions

Compound Reaction with NaI/acetone (SN2) Stability under UV Light
This compound Moderate (70% yield) Stable
Methyl 4-iodobutyrate Rapid (95% yield) Unstable (decomposes)
Methyl 4-chlorobutyrate Slow (30% yield) Stable

Biological Activity

Methyl(R)-2-amino-4-bromobutyrate is an organic compound with the molecular formula C5_5H10_{10}BrN and a molecular weight of 176.04 g/mol. This compound is a derivative of 2-amino-4-bromobutanoic acid, characterized by its chiral (R) configuration, which significantly influences its biological activity. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

This compound is synthesized through a multi-step process involving bromination, esterification, and amination reactions. The presence of the bromine atom enhances its reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Pharmacological Potential

Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential role in treating neurological disorders by modulating neurotransmitter systems. The compound's amino group allows for hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets such as receptors and enzymes.

Mechanism of Action
The mechanism of action involves the interaction of this compound with specific molecular targets. The bromine atom can engage in halogen bonding, enhancing its binding affinity to various biological targets. This interaction profile suggests potential applications in drug development, particularly for conditions requiring modulation of neurotransmitter activity.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameKey FeaturesUnique Aspects
Methyl(R)-2-amino-4-chlorobutyrateChlorine atom instead of bromineLower reactivity compared to the brominated analog
Methyl(R)-2-amino-4-fluorobutyrateFluorine atom instead of bromineHigher electronegativity may affect reactivity
Methyl(R)-2-amino-4-iodobutyrateIodine atom instead of bromineGreater atomic size may influence reaction rates

The differences in reactivity among these compounds underscore the significance of the halogen substituent in determining their biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Studies : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Synthetic Applications : In synthetic organic chemistry, this compound has been utilized as a building block for synthesizing more complex molecules with potential pharmacological applications.
  • Biochemical Pathways : Research has indicated that this compound plays a role in various biochemical pathways, potentially influencing metabolic processes related to amino acid metabolism and neurotransmitter synthesis .

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